Ipratropium Bromide Impurity E, also known as N-Isopropyl Noratropine or Desmethyl Ipratropium, is a chemical compound that serves as an impurity in the synthesis of Ipratropium Bromide. Its chemical structure is characterized by the presence of a bicyclic nitrogen-containing ring and various functional groups. The compound is classified under the category of impurities, specifically related to bronchodilators, and is identified by the CAS numbers 183626-76-8 and 22235-81-0. It plays a role in impurity profiling during the commercial production of Ipratropium Bromide, ensuring compliance with regulatory standards set by organizations such as the Food and Drug Administration (FDA) .
The synthesis of Ipratropium Bromide, from which Impurity E derives, involves several complex steps. The traditional method includes:
Ipratropium Bromide functions primarily as a muscarinic antagonist, blocking acetylcholine action at parasympathetic sites in bronchial smooth muscle. Although Impurity E does not exhibit therapeutic effects, understanding the mechanism of action for its parent compound provides insight into its relevance:
The structural features of Ipratropium Bromide contribute to its selectivity and efficacy as a bronchodilator .
Ipratropium Bromide Impurity E is primarily utilized in pharmaceutical quality control settings:
Although it does not have direct therapeutic applications, its role in maintaining drug quality underscores its importance in pharmaceutical chemistry .
Ipratropium Bromide Impurity E ((1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate; CAS 22235-81-0 or 183626-76-8) arises from stereoselective synthetic processes where chiral integrity governs impurity profiles. This desmethyl derivative features a tropine skeleton with specific endo-orientation of the ester group at the C-3 position, maintaining the (1R,3r,5S) absolute configuration of the parent drug while lacking the quaternary methyl group [6] [7]. The tropane ring's stereochemical rigidity creates distinct reactivity differences between epimers during synthesis:
Table 1: Stereochemical Influence on Impurity E Formation
Stereochemical Feature | Impact on Impurity Formation | Experimental Evidence |
---|---|---|
(1R,3r,5S) configuration | Predisposes to incomplete quaternization | NMR shows hindered methyl group approach at N-8 position |
Endo-ester orientation | Stabilizes desmethyl intermediate | IR confirms intramolecular H-bonding (Δν = 15 cm⁻¹) |
R/S phenylpropanoate mixture | Increases Impurity E yield by 25% | Chiral HPLC shows preferential esterification of R-enantiomer |
Stereoselective analytical techniques like chiral-phase HPLC reveal that the R-enantiomer of 3-hydroxy-2-phenylpropanoate esterifies the tropane alcohol 40% faster than the S-counterpart, amplifying Impurity E accumulation when enantiomeric purity is uncontrolled [5] [6].
Impurity E emerges as a principal byproduct during the quaternization step of ipratropium synthesis, where nor-tropine esters undergo alkylation. Analytical characterization (LC-MS, NMR) confirms its identity as a tertiary amine byproduct with molecular formula C₁₉H₂₇NO₃ (MW 317.42 g/mol), distinguished from ipratropium by the absence of methyl bromide adduction [5] [6]. Key formation pathways include:
Table 2: Common Byproducts in Ipratropium Synthesis
Impurity Designation | Chemical Structure | Origin in Synthesis | Relative Abundance (%) |
---|---|---|---|
Impurity E (Desmethyl) | Nor-tropine ester | Incomplete N-methylation | 0.3–5.2 |
Impurity F Bromide (CAS 60018-35-1) | Atropoyl ester isomer | Dehydration of tropic acid moiety | 0.8–1.9 |
Dimer Impurity (CAS NA) | Bis-tropane conjugate | Radical-mediated coupling | ≤0.9 |
Impurity D (Atropic acid; CAS 492-38-6) | Dehydrated acid | Thermal degradation of tropic acid | 0.2–1.1 |
Regulatory assessments (EP/USP) classify Impurity E as a "significant process-related impurity" due to its persistence through crystallization and potential to form N-nitroso derivatives under acidic conditions [2] [6].
Process Parameter Control
Reengineering Synthetic Pathways
Advanced Purification Techniques
Table 3: Optimization Impact on Impurity E Levels
Strategy | Key Process Variable | Impurity E Reduction (%) | Commercial Feasibility |
---|---|---|---|
Low-temperature quaternization | 25°C vs. 40°C | 60 | High (reactor modification needed) |
Methyl bromide excess (1.5 eq.) | Reaction time 8h | 78 | Medium (waste stream management) |
Dimethyl sulfate alkylation | 0.5 eq. NaOH co-solvent | 83 | Medium (sulfonate monitoring) |
Hydrogen peroxide oxidation | 30% H₂O₂, 50°C | 55 | High (easy integration) |
Anti-solvent crystallization | Ethyl acetate/water 4:1 | 92 | Very High (existing equipment) |
Validated pilot-scale studies demonstrate that combining low-temperature methylation (25°C) with anti-solvent crystallization achieves consistent Impurity E control at <0.1%, compliant with ICH Q3A thresholds [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1